molecular formula C32H27ClN4O3S B2797420 9-{[(4-chlorophenyl)methyl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide CAS No. 443671-04-3

9-{[(4-chlorophenyl)methyl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide

Cat. No.: B2797420
CAS No.: 443671-04-3
M. Wt: 583.1
InChI Key: VCEWXINFVUTKTP-UHFFFAOYSA-N
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Description

9-{[(4-chlorophenyl)methyl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzimidazoloquinazoline core, a chlorophenyl group, and a dimethoxyphenyl group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-{[(4-chlorophenyl)methyl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzimidazoloquinazoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This can be achieved through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with a suitable nucleophile.

    Attachment of the dimethoxyphenyl group: This step may involve a Friedel-Crafts alkylation or acylation reaction.

    Formation of the carboxamide group: This can be accomplished through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

9-{[(4-chlorophenyl)methyl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the chlorophenylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

9-{[(4-chlorophenyl)methyl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-8,10,17-triazatetracyclo[8700^{2,7}

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its molecular targets.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 9-{[(4-chlorophenyl)methyl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    9-{[(4-chlorophenyl)methyl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide analogs: Compounds with similar core structures but different substituents.

    Benzimidazoloquinazoline derivatives: Compounds with variations in the benzimidazoloquinazoline core.

    Chlorophenylmethylsulfanyl derivatives: Compounds with different substituents on the chlorophenylmethylsulfanyl group.

Uniqueness

The uniqueness of 9-{[(4-chlorophenyl)methyl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-8,10,17-triazatetracyclo[8700^{2,7}0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Chemical Structure and Properties

The compound features a tricyclic structure with multiple functional groups that may contribute to its biological activity. The presence of the sulfanyl group , along with the chlorophenyl and dimethoxyphenyl substituents, suggests potential interactions with biological targets.

Structural Formula

C24H30ClN4O2S\text{C}_{24}\text{H}_{30}\text{Cl}\text{N}_{4}\text{O}_{2}\text{S}

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing sulfanyl groups have shown promising results against Leishmania species, suggesting that the compound may also possess antileishmanial activity.

Case Study: Antileishmanial Activity

A relevant study evaluated various sulfanyl compounds for their in vitro activity against Leishmania (V.) braziliensis and Leishmania (L.) mexicana. Among the tested compounds, those with structural similarities to our compound demonstrated effective inhibition of parasite growth:

CompoundLC50 (µM) L. braziliensisLC50 (µM) L. mexicana
9a1311
9b41

The findings indicate that modifications in the aromatic rings and the presence of hydroxyl groups enhance the amphiphilic character of these compounds, potentially increasing their efficacy against leishmanial infections .

Cytotoxicity Studies

While assessing the therapeutic potential of this compound, it is crucial to evaluate its cytotoxicity on human cells. Preliminary data suggest that certain derivatives exhibit lower toxicity levels compared to traditional antileishmanial drugs, making them promising candidates for further development .

The proposed mechanism of action involves the covalent modification of proteins within the parasite through electrophilic quinones formed from the oxidation of catechol or pyrogallol moieties present in similar compounds. This interaction can lead to enzyme inactivation and disruption of essential metabolic processes in the pathogen .

Properties

IUPAC Name

6-[(4-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H27ClN4O3S/c1-39-28-14-9-20(17-29(28)40-2)15-16-34-31(38)22-10-13-24-26(18-22)36-32(41-19-21-7-11-23(33)12-8-21)37-27-6-4-3-5-25(27)35-30(24)37/h3-14,17-18H,15-16,19H2,1-2H3,(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEWXINFVUTKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=N3)SCC6=CC=C(C=C6)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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